2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one typically involves the bromination of 2,4-dichloropropiophenone. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one involves its ability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
- 2-Bromo-1-(3-chlorophenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
Uniqueness
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules . This unique structure makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHLBMVGQBPSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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